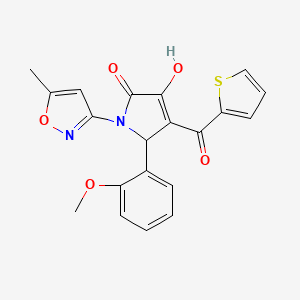
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C22H18N2O5, and it features a pyrrolone core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolone Core : Achieved through cyclization reactions.
- Introduction of Substituents : Functional groups such as methoxyphenyl and methylisoxazol are introduced via methods like Friedel-Crafts acylation and hydroxylation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the IC50 values for several thiophene-based compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer properties:
| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 |
|---|---|---|
| 4a | 66 ± 1.20 | 50 ± 0.47 |
| 4b | 54 ± 0.25 | 50 ± 0.53 |
| 14a | 57 ± 0.13 | 72 ± 0.86 |
| 14b | 58 ± 0.87 | 65 ± 0.45 |
These results suggest that derivatives of the compound may also exhibit similar or enhanced cytotoxic activity due to their structural features.
The potential mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
- Antioxidant Properties : Compounds containing isoxazole rings often display antioxidant activity, which could contribute to their anticancer effects.
Case Studies
A notable case study involved the evaluation of a similar compound's effectiveness as a chemosensitizer in combination with Sorafenib, a standard treatment for liver cancer:
- Study Design : HepG2 cells were pre-treated with various concentrations of the compound before exposure to Sorafenib.
- Results : The combination significantly reduced the IC50 values for Sorafenib, indicating enhanced efficacy when used alongside the tested compound.
| Treatment | IC50 (µM) |
|---|---|
| Sorafenib Alone | 3.9 ± 0.11 |
| Compound 4a + Sorafenib (10 µM) | 2.6 ± 0.024 |
| Compound 4b + Sorafenib (10 µM) | 1.2 ± 0.06 |
This suggests that the compound may have potential as an adjunct therapy in cancer treatment.
Eigenschaften
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(12-6-3-4-7-13(12)26-2)16(19(24)20(22)25)18(23)14-8-5-9-28-14/h3-10,17,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPPDQZYJHXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














